6,9-Dioxa-2,13-diazatetradecane-4,11-diol
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Overview
Description
6,9-Dioxa-2,13-diazatetradecane-4,11-diol is a heterocyclic compound that belongs to the class of diazatetradecane polyols. It has the molecular formula C10H24N2O4 and a molecular weight of 236.312. This compound is characterized by the presence of two oxygen atoms and two nitrogen atoms within its tetradecane backbone, making it a unique polyol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for 6,9-Dioxa-2,13-diazatetradecane-4,11-diol are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-2,13-diazatetradecane-4,11-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
6,9-Dioxa-2,13-diazatetradecane-4,11-diol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-2,13-diazatetradecane-4,11-diol involves its interaction with molecular targets through its nitrogen and oxygen atoms These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s biological and chemical activity
Comparison with Similar Compounds
Similar Compounds
- DIMETHYL 6,6’-((2,2,13,13-TETRAMETHYL-4,11-DIOXO-3,12-DIOXA-6,9-DIAZATETRADECANE-6,9-DIYL)BIS(METHYLENE))DIPICOLINATE
- Other diazatetradecane polyols
Uniqueness
6,9-Dioxa-2,13-diazatetradecane-4,11-diol is unique due to its specific arrangement of oxygen and nitrogen atoms within the tetradecane backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-[2-hydroxy-3-(methylamino)propoxy]ethoxy]-3-(methylamino)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O4/c1-11-5-9(13)7-15-3-4-16-8-10(14)6-12-2/h9-14H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUZQNOOYRZVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(COCCOCC(CNC)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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